molecular formula C8H19ClN2O2S B1402534 N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride CAS No. 1361116-13-3

N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride

Cat. No.: B1402534
CAS No.: 1361116-13-3
M. Wt: 242.77 g/mol
InChI Key: OPAIWFSLVYOUKB-UHFFFAOYSA-N
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Description

N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride, also known as N-PEMSA-HCl, is a synthetic, crystalline, water-soluble compound with a molecular weight of 372.9 g/mol. This compound is an important component of many pharmaceutical and chemical products, and is used in a variety of laboratory experiments. N-PEMSA-HCl is a versatile compound that can be used in a range of applications, including synthesis, scientific research, and laboratory experiments.

Scientific Research Applications

1. Selective 5-HT7 Receptor Ligands and Multifunctional Agents

The N-alkylation of sulfonamide in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy for designing selective 5-HT7 receptor ligands. These compounds, such as 1-methyl-N-{1-[2-(2-(t-butyl)phenoxy)ethyl]piperidin-4-yl}-N-cyclopropylmethyl-1H-pyrazole-4-sulfonamide, have shown potential as selective 5-HT7 receptor antagonists with antidepressant-like and pro-cognitive properties, suggesting their use in treating central nervous system disorders (Canale et al., 2016).

2. Antibacterial Activity

N-substituted derivatives of (aryloxy)ethyl piperidines, like those synthesized in the study by Khalid et al. (2016), have been investigated for their antibacterial properties. These compounds, such as 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide derivatives, exhibited moderate to significant antibacterial activity, indicating their potential in antimicrobial applications (Khalid et al., 2016).

3. Ligands for Human CCR5 Chemokine Receptor

Compounds like N-(1-{(3R)-3-(3,5-difluorophenyl)-3-[4-methanesulfonylphenyl] propyl}piperidin-4-yl)-N-ethyl-2-[4-methanesulfonylphenyl]acetamide have been identified as potent and selective ligands for the human CCR5 chemokine receptor. These ligands have demonstrated good oral pharmacokinetic properties, making them relevant in the development of therapeutic agents (Cumming et al., 2006).

4. Antidepressant and Pro-Cognitive Properties

Selected N-alkylated arylsulfonamides have been evaluated in vivo for their antidepressant-like and pro-cognitive properties. These properties are significant in the context of treating depression and cognitive disorders, as demonstrated in mouse and rat models (Canale et al., 2016).

5. Antiallergic Agents

N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides have been synthesized and evaluated for their preventive effects on systemic anaphylaxis in guinea pigs. These compounds, like FK613, have shown potential as novel antiallergic agents, indicating their therapeutic applicability in allergy treatment (Shigenaga et al., 1993).

Properties

IUPAC Name

N-(2-piperidin-3-ylethyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-6-4-8-3-2-5-9-7-8;/h8-10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAIWFSLVYOUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride
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N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride
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N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride
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N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride
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N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride
Reactant of Route 6
N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride

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